molecular formula C11H9ClN2O2 B2642338 Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate CAS No. 132209-79-1

Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2642338
CAS No.: 132209-79-1
M. Wt: 236.66
InChI Key: JZSQZPZZJPEXND-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound characterized by a naphthyridine core substituted with a chlorine atom at position 2 and an ethyl ester group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to quinolones, which are known for antimicrobial and anticancer activities . The compound serves as a versatile intermediate in synthesizing derivatives with tailored biological properties, leveraging substitutions at key positions to modulate reactivity and pharmacological profiles .

Properties

IUPAC Name

ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSQZPZZJPEXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-1,8-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction conditions often require moderate to high temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are increasingly being applied to develop more eco-friendly and efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Biological Activities

The compound is part of the naphthyridine family, which has been shown to exhibit diverse biological activities:

  • Antimicrobial Activity :
    • Derivatives of naphthyridines, including ethyl 2-chloro-1,8-naphthyridine-3-carboxylate, have demonstrated significant antibacterial properties against strains such as Klebsiella pneumoniae and others. This suggests potential applications in developing new antibiotics or therapeutic agents targeting bacterial infections .
  • Anticancer Potential :
    • Research indicates that naphthyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This compound may share similar anticancer properties, warranting further investigation into its efficacy against specific cancers .
  • Anti-inflammatory and Analgesic Effects :
    • Some studies have reported that naphthyridine derivatives possess anti-inflammatory and analgesic activities. These effects could be explored for treating conditions associated with inflammation and pain .
  • Neurological Applications :
    • Naphthyridine compounds have been implicated in the treatment of neurological disorders such as Alzheimer's disease and depression. This compound may offer pathways for developing new treatments in this area .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study on antimicrobial activity demonstrated that derivatives could effectively inhibit bacterial growth, suggesting their utility in antibiotic development.
  • Research on anticancer properties showed that certain naphthyridine derivatives could induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as chemotherapeutic agents .

Data Table: Comparative Biological Activities

Activity TypeCompound ExampleEffectiveness/Notes
AntimicrobialThis compoundActive against Klebsiella pneumoniae
AnticancerVarious naphthyridine derivativesInduces apoptosis in cancer cell lines
Anti-inflammatoryNaphthyridine analogsDemonstrated significant analgesic effects
NeurologicalNaphthyridine derivativesPotential applications in treating Alzheimer’s disease

Mechanism of Action

The mechanism of action of ethyl 2-chloro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Chlorine placement (C2, C4, C5, or C6) significantly influences electronic distribution and steric interactions. For example, C4-chloro derivatives (e.g., CAS 944709-62-0) exhibit distinct reactivity in nucleophilic substitutions compared to C2-substituted analogs .

Gould-Jacobs Reaction

This compound and its analogs are commonly synthesized via the Gould-Jacobs reaction, which involves cyclization of ethoxy methylene malonate intermediates with aminopyridines . For example:

Intermediate Formation: Condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate yields diethyl 2-((pyridin-2-ylamino)methylene)malonate.

Cyclization : Refluxing in high-boiling solvents (e.g., diphenyl ether) induces cyclization to form the naphthyridine core .

Substitution : Chlorination or alkylation steps introduce substituents like Cl or CH₃ at specific positions .

Physicochemical Properties

Solubility and Stability

  • This compound: Limited water solubility due to the hydrophobic ethyl ester and chloro groups. Stability studies indicate decomposition above 250°C .
  • Ethyl 5-chloro-2-oxo derivative (CAS 1466514-71-5) : The oxo group at C2 increases polarity, improving solubility in polar aprotic solvents like DMF .

Spectroscopic Data

  • ¹H NMR : Characteristic aromatic proton signals between δ 7.6–9.1 ppm for naphthyridine protons, with ethyl ester signals at δ 1.2–1.5 ppm (CH₃) and δ 4.2–4.4 ppm (CH₂) .
  • Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., m/z 252.65 for CAS 1466514-71-5) .

Biological Activity

Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate (ECNC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and related research findings.

Chemical Structure and Properties

ECNC has the molecular formula C11H9ClN2O2C_{11}H_9ClN_2O_2 and a molecular weight of approximately 236.65 g/mol. The compound features a naphthyridine core, which is characterized by fused pyridine rings. The presence of a carboxylate group and a chlorine atom at the 2-position enhances its reactivity and solubility, making it suitable for various biological applications .

Antimicrobial Properties

Research indicates that naphthyridine derivatives, including ECNC, exhibit significant antimicrobial activity against various bacterial strains. For example, derivatives have shown effectiveness against Klebsiella pneumoniae , suggesting potential for developing new antibiotics . A comparative analysis of several naphthyridine derivatives revealed that some compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.220.25μg/mL0.22-0.25\,\mu g/mL, indicating potent antibacterial effects .

Compound NameMIC (μg/mL)Activity
ECNCTBDAntibacterial
Derivative 7b0.22Highly active against Staphylococcus spp.
Derivative 11bTBDActive against resistant strains

While specific mechanisms for ECNC remain under investigation, it is hypothesized that its antibacterial properties may stem from its ability to inhibit bacterial enzymes or interfere with DNA replication processes . In vitro studies have shown that certain naphthyridine derivatives can inhibit DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial metabolism .

Case Studies

  • Antihistaminic Activity : A study designed new 1,8-naphthyridine-3-carboxylic acid derivatives and evaluated their antihistaminic activity using guinea pig trachea models. Results indicated promising bronchorelaxant effects, which could be relevant for respiratory conditions .
  • In Silico Studies : Computational studies using PASS software predicted various biological activities for naphthyridine derivatives, aiding in the identification of potential therapeutic applications before experimental validation .
  • Resistance Studies : A single-point resistance study highlighted that certain naphthyridine compounds possess the ability to overcome bacterial resistance mechanisms, making them candidates for further drug development .

Q & A

Q. What are the established synthetic routes for Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate?

The compound is typically synthesized via a Gould–Jacobs reaction. Key steps include:

  • Condensation : 2-Aminopyridine reacts with ethoxymethylene malonate to form diethyl 2-((pyridine-2-ylamino)methylene)malonate .
  • Cyclization : Refluxing the intermediate in high-boiling solvents (e.g., diphenyl ether) yields ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
  • Chlorination : The 2-chloro substituent is introduced via chlorinating agents (e.g., SOCl₂ or POCl₃) under controlled conditions .
  • Alkylation : Sodium hydride in anhydrous DMF facilitates N-alkylation with alkyl halides to install the ethyl ester group .

Q. What analytical methods are used to characterize this compound?

  • Spectroscopy :
  • ¹H NMR : Peaks at δ 8.02 (d, 1H, Ar–H), 9.11 (d, 1H, Ar–H) confirm the naphthyridine core. The ethyl ester group appears as a triplet (δ 1.45 ppm) and quartet (δ 4.40 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 for derivatives) validate molecular weight .
    • Elemental Analysis : Confirms stoichiometry of C, H, N, and Cl .

Q. How is crystallographic data for derivatives obtained and refined?

Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry. ORTEP-3 or WinGX visualizes thermal ellipsoids and hydrogen bonding .

Advanced Research Questions

Q. How to optimize reaction yields in the alkylation step of naphthyridine derivatives?

  • Solvent Selection : Anhydrous DMF minimizes side reactions compared to polar protic solvents .
  • Catalyst : Sodium hydride (vs. weaker bases) enhances nucleophilic substitution efficiency .
  • Temperature Control : Reflux conditions (80–100°C) balance reaction rate and decomposition .
  • Purification : Column chromatography (methanol:chloroform, 10:40) isolates products with >90% purity .

Q. What strategies resolve contradictions in bioactivity data across structurally similar derivatives?

  • Structural Analysis : Compare X-ray crystallography data to identify steric/electronic differences impacting target binding .
  • Computational Modeling :
  • PASS Analysis : Predicts pharmacological activity profiles (e.g., antihistaminic vs. antimicrobial) .
  • Molecular Docking : Evaluates binding affinity variations due to substituent modifications (e.g., piperazine vs. morpholine groups) .
    • ADMET Profiling : Correlates solubility or metabolic stability with observed in vivo efficacy discrepancies .

Q. How to address low hydrolytic stability of the ethyl ester group during derivatization?

  • Protection/Deprotection : Use tert-butyl esters (acid-labile) or silyl ethers to stabilize intermediates during coupling reactions .
  • Microwave-Assisted Hydrolysis : Reduces reaction time (35 min at 120°C) and minimizes ester degradation .
  • Alternative Leaving Groups : Replace chloride with fluorine to modulate reactivity in SNAr reactions .

Q. What in silico tools predict the drug-likeness of novel naphthyridine derivatives?

  • Lipinski’s Rule of Five : Assesses molecular weight (<500 Da), logP (<5), and hydrogen bonding .
  • SwissADME : Computes bioavailability radar plots for solubility and gastrointestinal absorption .
  • AutoDock Vina : Screens binding poses against target proteins (e.g., DNA gyrase for antimicrobial activity) .

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